3-(3-Ethoxyphenyl)azetidine is a chemical compound characterized by its unique molecular structure and properties. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound's molecular formula is CHNO, and it is often encountered in its hydrochloride form, 3-(3-Ethoxyphenyl)azetidine Hydrochloride, with the molecular formula CHClNO . This compound has garnered attention in various fields of chemistry and biology due to its potential applications and reactivity.
The synthesis of 3-(3-Ethoxyphenyl)azetidine typically involves several key steps:
In laboratory settings, the synthesis may involve:
The molecular structure of 3-(3-Ethoxyphenyl)azetidine features a four-membered azetidine ring connected to a phenyl group that is further substituted with an ethoxy group.
3-(3-Ethoxyphenyl)azetidine can undergo several types of chemical reactions:
The mechanism of action for 3-(3-Ethoxyphenyl)azetidine involves its interaction with molecular targets due to the inherent reactivity of the azetidine ring. The ring strain in azetidines facilitates various chemical reactions, making them valuable in medicinal chemistry. This compound can potentially interact with enzymes or receptors, influencing biological pathways .
3-(3-Ethoxyphenyl)azetidine has several applications across different scientific fields:
The azetidine ring, a four-membered saturated heterocycle containing nitrogen, represents one of the most strained nitrogen-containing cyclic systems with an estimated ring strain energy of ~25-30 kcal/mol due to significant deviation from ideal tetrahedral bond angles (approaching 90°). This inherent strain fundamentally shaped its historical trajectory in heterocyclic chemistry. Initial synthetic efforts in the mid-20th century faced substantial challenges due to the ring’s propensity for ring-opening reactions and instability under standard conditions. Early methodologies were largely restricted to low-yielding cyclization approaches or photochemical routes, limiting structural diversity and practical utility [1].
The targeted compound, 3-(3-Ethoxyphenyl)azetidine, exemplifies advancements in synthetic strategies developed to overcome these limitations. Its emergence coincides with the development of transition metal-catalyzed cross-coupling and ring-closing techniques in the 1990s, which enabled efficient introduction of aryl substituents at the azetidine C3 position. The 3-aryl substitution pattern, particularly with meta-alkoxy groups like the 3-ethoxyphenyl moiety, became synthetically accessible through routes such as the reductive amination of azetidin-3-ones with substituted aryl aldehydes or via Buchwald-Hartwig coupling protocols [2]. This structural motif shifted from a chemical curiosity to a viable synthetic target, enabling exploration of its physicochemical and biological properties.
Table 1: Key Milestones in Azetidine Chemistry Relevant to 3-(3-Ethoxyphenyl)azetidine
Time Period | Development Focus | Impact on Target Compound |
---|---|---|
Pre-1980s | Fundamental Ring Synthesis & Stability Studies | Established azetidine reactivity profiles and inherent strain challenges |
1980s-1990s | Photochemical & Cyclization Methodologies | Enabled initial routes to 3-arylazetidines, though with limitations |
1990s-2000s | Transition Metal-Catalyzed Couplings (e.g., Buchwald-Hartwig) | Facilitated efficient synthesis of diverse 3-arylazetidines like 3-(3-Ethoxyphenyl)azetidine |
2000s-Present | Ring Functionalization & Conformational Analysis | Allowed rational design incorporating ethoxyphenyl for specific electronic/stereochemical effects |
The azetidine scaffold has emerged as a critically important pharmacophore in medicinal chemistry due to its unique combination of conformational restriction, moderate metabolic stability, and favorable physicochemical properties. Compared to larger saturated nitrogen heterocycles (e.g., pyrrolidine, piperidine), azetidine offers a reduced molecular weight penalty and decreased lipophilicity (often measured by cLogP), while still enforcing specific spatial orientations on substituents. This conformational restraint significantly reduces the entropic penalty upon binding to biological targets, leading to higher affinity ligands [2] [8]. The ring’s basicity (pKa typically ~11 for the conjugate acid) can be modulated by N-substitution, allowing tuning of membrane permeability and solubility profiles.
3-(3-Ethoxyphenyl)azetidine exemplifies these advantages. Its structure embodies the "escape from flatland" paradigm, combining a planar aryl ring with a non-planar, puckered azetidine. This hybrid geometry facilitates simultaneous interactions with both aromatic and aliphatic binding pockets in target proteins. Notable therapeutic applications leveraging related 3-arylazetidine scaffolds include:
Beyond pharmaceuticals, the strained azetidine ring enables polymerization into high-performance materials. Polyazetidines derived from monomers like N-substituted 3-arylazetidines exhibit high glass transition temperatures (Tg > 150°C) and thermal stability, making them candidates for aerospace composites and specialty resins [8].
Table 2: Clinically Relevant Azetidine-Containing Drugs and Candidates
Compound Name | Core Azetidine Structure | Primary Indication/Target | Key Structural Feature |
---|---|---|---|
Azelnidipine | 1,4-Dihydropyridine-linked N-substituted azetidine | Hypertension (Ca²⁺ Channel Blocker) | Azetidine-3-carboxylate |
JTE-952 | 3-Arylazetidine derivative | Cancer (CSF-1R Kinase Inhibitor) | 3-(Hetero)aryl substitution |
TRI Candidate (e.g., 6be) | 3-Aryloxypropylazetidine | Depression (Triple Reuptake Inhibitor) | 3-Oxypropyl linker to aryl |
L-ABO | Azetidine-2-carboxylic acid | Plant Physiology / Research Chemical | Natural product, proline analogue |
The 3-ethoxyphenyl substituent in 3-(3-Ethoxyphenyl)azetidine profoundly influences both the compound’s electronic properties and its potential biological interactions. Positioned at the azetidine C3 carbon – a site highly sensitive to electronic perturbation due to ring strain – the ethoxy group (-OCH₂CH₃) exerts complex effects:
Electronic Modulation & Resonance Effects: The ethoxy group is a moderate +R (resonance-donating) and +I (inductive-donating) substituent. Computational studies (e.g., B3LYP/6-31G* level) predict a dipole moment of ~2.1 D for the compound, significantly influenced by the polarization between the electron-rich ethoxy oxygen and the electron-deficient azetidinium nitrogen upon protonation. Linear Free Energy Relationships (LFERs), particularly the Yukawa-Tsuno equation adapted for anions, demonstrate that para-like resonance donation from meta-alkoxy groups like ethoxy stabilizes developing cationic charges or polar transition states at the azetidine nitrogen or adjacent positions [6]. This is quantified by resonance parameter contributions (r-
values) in substituent effect analyses.
Stereoelectronic Consequences: The ethoxy group’s bulk influences the azetidine ring puckering amplitude. While unsubstituted azetidine is nearly planar (puckering angle ~8-10°), steric interaction between the ortho-hydrogens of the phenyl ring and the azetidine C2/C4 hydrogens can induce slight but significant puckering, potentially altering binding site interactions in biological targets. The meta-ethoxy positioning minimizes direct steric clash compared to ortho-substitution.
Bioactivity Modulation: The ethoxy group serves multiple bioactivity-enhancing roles:
Bioisosteric Potential: The ethoxyphenyl group can act as a bioisostere for larger fused heterocycles (e.g., dibenzothiophene in kinase inhibitors) while offering a more favorable molecular weight and synthetic tractability [3].
Reactivity Modulation in Synthesis: The electron-donating nature of the ethoxy group activates the phenyl ring towards electrophilic aromatic substitution (EAS), complicating direct electrophilic functionalization. This necessitates careful selection of reaction conditions for further derivatization. Conversely, it facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing additional diversity at the aryl ring [2] [3]. The group also influences the reactivity of the azetidine nitrogen: increased electron density from the ethoxyphenyl group slightly enhances nucleophilicity, facilitating N-alkylation or acylation reactions under milder conditions than unsubstituted azetidine.
Table 3: Electronic and Bioactive Contributions of the 3-Ethoxyphenyl Substituent
Property/Effect | Contribution of 3-Ethoxyphenyl | Consequence for 3-(3-Ethoxyphenyl)azetidine |
---|---|---|
Electronic Character | +R (Resonance Donating), +I (Inductive Donating) | Stabilizes adjacent cationic charge; Modulates azetidine ring electron density |
Predicted LogP | Increased by ~0.8-1.0 vs unsubstituted phenyl | Enhanced membrane permeability (Predicted logP ≈ 2.3) |
Metabolic Stability | Ethyl group resists rapid O-dealkylation | Improved pharmacokinetic profile vs methoxy analogue |
Hydrogen Bonding | Ethoxy oxygen acts as H-bond acceptor | Potential for specific binding interactions with biological targets |
Steric Demand | Moderate (A-value ~0.6) | Minimizes steric clash in meta-position; Allows ring flexibility |
Aromatic Reactivity | Activates ring towards EAS & Metal Catalysis | Enables targeted derivatization of the phenyl ring |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: